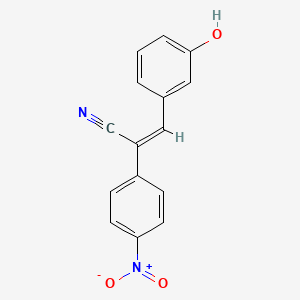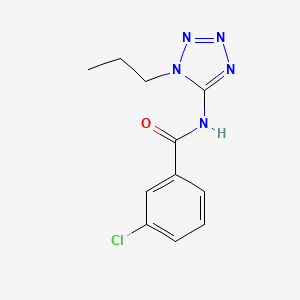
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as HPPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a range of interesting properties that make it a promising candidate for use in a variety of research applications.
作用机制
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with nearby biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high sensitivity and specificity for detecting various biomolecules. However, there are also some limitations to using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, including its relatively low stability and the potential for photobleaching (loss of fluorescence upon prolonged exposure to light).
未来方向
There are many potential future directions for research involving 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new methods for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds, which could lead to the discovery of new applications and properties. Another area of interest is the optimization of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile for use in photodynamic therapy, with the goal of improving its efficacy and reducing side effects. Additionally, 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile could be further studied for its potential use in diagnostic applications, such as the detection of biomarkers for various diseases.
合成方法
The synthesis of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically carried out using a combination of chemical reactions that involve the use of various reagents and catalysts. One common method for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-hydroxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)propenal, which is then converted to 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile through a process known as Knoevenagel condensation.
科学研究应用
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of potential applications in scientific research, particularly in the fields of chemistry and biochemistry. One of the most promising areas of research involves the use of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
属性
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-10-13(8-11-2-1-3-15(18)9-11)12-4-6-14(7-5-12)17(19)20/h1-9,18H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQZWSODWFHNL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5573758 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)

![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)
![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
